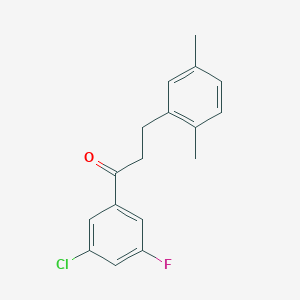

3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone

Description

Propriétés

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJRGRSTAFHVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644753 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-92-9 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(2,5-dimethylphenyl)-5’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required product specifications.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the ketone group to an alcohol.

Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these halogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Amino derivatives, thiol derivatives.

Applications De Recherche Scientifique

3’-Chloro-3-(2,5-dimethylphenyl)-5’-fluoropropiophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3’-Chloro-3-(2,5-dimethylphenyl)-5’-fluoropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

- 3’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone

- 3’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone

Comparison: Compared to its analogs, 3’-Chloro-3-(2,5-dimethylphenyl)-5’-fluoropropiophenone exhibits unique reactivity due to the position of the fluorine atom. This positional difference can influence the compound’s chemical behavior, biological activity, and potential applications. Its distinct structure makes it a valuable compound for specific research and industrial purposes.

Activité Biologique

3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone (CAS Number: 898755-14-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Research indicates that compounds similar to this compound often exhibit anticancer properties through various mechanisms, including:

- Inhibition of Cell Proliferation : Studies have shown that derivatives of this class can inhibit the proliferation of cancer cells, with IC50 values indicating effective concentrations for inducing cell death .

- Induction of Apoptosis : The compound may activate apoptotic pathways, involving caspase activation and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase), leading to programmed cell death .

- Cell Cycle Arrest : Compounds in this category have been observed to cause cell cycle arrest at specific phases (e.g., G2/M phase), which is critical in cancer treatment strategies .

Anticancer Activity

A comprehensive study evaluated various derivatives of related compounds against different cancer cell lines. The findings are summarized in the following table:

| Compound | Cancer Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | SKBR-3 (Breast) | 2.0 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 1.5 | Cell cycle arrest |

| Compound C | HeLa (Cervical) | 3.0 | Apoptosis induction |

These results indicate that the derivatives, including those structurally related to this compound, demonstrate significant anticancer properties through multiple mechanisms .

Case Studies

- Case Study on SKBR-3 Cells :

- In Vivo Studies :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key observations include:

Q & A

Q. How can forced degradation studies inform analytical method development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.